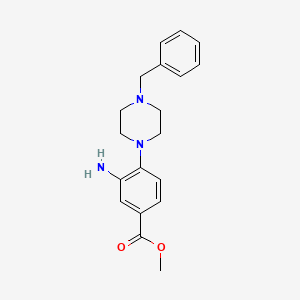

甲基-3-氨基-4-(4-苄基哌嗪-1-基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate" is a chemical entity that appears to be related to a class of compounds that are synthesized for various biological activities. While the exact compound is not directly mentioned in the provided papers, there are several related compounds that share structural similarities, such as the presence of a benzylpiperazine moiety, which is a common feature in molecules with potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, a series of indenopyrazoles, which share a similar structural motif to the compound , was synthesized from indanones and phenyl isothiocyanates in two steps . Another related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, was synthesized through direct reductive alkylation of 1-methylpiperazine with high yields, demonstrating the feasibility of synthesizing benzylpiperazine derivatives efficiently . Similarly, a series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophenes were synthesized with modifications on the arylpiperazine moiety, indicating the versatility of the synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of related compounds can be complex, with various substituents influencing their biological activity. For example, the presence of a methoxy group and a methoxycarbonyl group was found to be essential for the cell growth inhibition activity of a synthesized indenopyrazole derivative . The crystal structure of a related compound, methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate, was determined by X-ray diffraction, revealing a typical chair conformation for the piperazine ring, which could be relevant for the bioactive conformation of the compound .

Chemical Reactions Analysis

The chemical reactivity of benzylpiperazine derivatives can lead to the formation of various products depending on the reaction conditions. For instance, reactions of methyl (E,Z)-2-(2-benzoyl-2-ethoxycarbonyl-1-ethenyl)amino-3-dimethylaminopropenoate with heteroarylhydrazines resulted in the formation of two types of products, demonstrating the reactivity of the benzoyl and amino functional groups . Additionally, the reduction of a nitro-substituted benzylpiperazine derivative was key in the synthesis of an antileukemic agent, showcasing the importance of such reactions in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives are influenced by their molecular structure. For example, the solubility, melting point, and stability of these compounds can be determined through various analytical techniques such as melting point determination, infrared spectroscopy, and nuclear magnetic resonance (NMR) . These properties are crucial for the development of these compounds as potential pharmaceutical agents.

科学研究应用

合成和化学性质

甲基3-氨基-4-(4-苄基哌嗪-1-基)苯甲酸甲酯及其相关化合物一直是新酰胺和其他化学实体合成中的研究对象。例如,Koroleva等人(2011年)探索了含有N-甲基哌嗪片段的新羧酸酰胺的合成。这些化合物是通过涉及1-甲基哌嗪和相关化学品的反应合成的,在抗白血病药物伊马替尼及其异构体的开发中发挥了关键作用(Koroleva et al., 2011)。

生物活性和潜在应用

该化合物及其衍生物在各种生物活性中显示出潜力。Shah(2014年)报告了4-(1H)-苯并三唑基甲氨基苯甲酸甲酯及其衍生物的制备,对各种细菌和真菌表现出显著的抗微生物活性,突显了该化合物在新抗微生物剂开发中的潜力(Shah, 2014)。

结构研究和材料科学

对甲基3-氨基-4-(4-苄基哌嗪-1-基)苯甲酸甲酯及其异构体的结构研究揭示了有关它们的分子和电子结构的复杂细节。Portilla等人(2007年)对该化合物的两种异构体中的氢键片和链进行了深入研究,为了解它们的分子结构和在材料科学和药物设计中的潜在应用提供了宝贵的见解(Portilla et al., 2007)。

中枢神经系统受体配体的合成

进一步研究相关化合物的合成导致了中枢神经系统受体配体的发现。Beduerftig等人(2001年)描述了从蛋白质原料氨基酸(S)-丝氨酸的甲酯出发合成4-取代-(1-苄基哌嗪-2-基)甲醇,这些化合物显示出与σ1受体的有希望的相互作用(Beduerftig et al., 2001)。

属性

IUPAC Name |

methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-24-19(23)16-7-8-18(17(20)13-16)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOBFCZFZLAWFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2499669.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2499674.png)

![4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2499678.png)

![4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2499679.png)

![4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2499681.png)

![2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid](/img/structure/B2499683.png)

![2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2499685.png)

![Methyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2499689.png)